molecular formula C10H16N2O2 B11803571 Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11803571
M. Wt: 196.25 g/mol
InChI Key: WYCYKJRUORMBEE-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a tetrasubstituted imidazole derivative featuring a 1-isopropyl group, a 4-methyl substituent, and an ethyl ester at position 3. Imidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 5-methyl-3-propan-2-ylimidazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-8(4)11-6-12(9)7(2)3/h6-7H,5H2,1-4H3

InChI Key

WYCYKJRUORMBEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde in the presence of a catalyst, followed by cyclization and esterification . The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as nitrile addition, proto-demetallation, tautomerization, and dehydrative cyclization . The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that imidazole derivatives can exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, making them potential candidates for the development of new antibiotics .

Enzyme Inhibition
The compound has also been studied as an enzyme inhibitor. Research indicates that imidazole derivatives can interact with biological targets, influencing enzyme activity. This property is particularly relevant in the context of cancer research, where such compounds may inhibit specific pathways involved in tumor growth and proliferation .

Potential Therapeutic Applications
Beyond antimicrobial effects, there is ongoing research into the therapeutic potential of this compound in treating various diseases. Its structure allows it to be a candidate for drug design aimed at targeting specific molecular pathways in diseases like cancer and infections .

Agricultural Applications

Pesticide Development
The compound's chemical properties suggest potential use in the formulation of agrochemicals, particularly pesticides. Imidazole derivatives are known for their efficacy in pest control, and this compound could serve as a precursor or active ingredient in developing new agricultural products .

Herbicide Activity
Research into similar compounds has indicated that they may possess herbicidal properties. This compound may be explored for its ability to inhibit weed growth without adversely affecting crop yield, thus providing an environmentally friendly alternative to traditional herbicides .

Materials Science

Catalyst Development
In materials science, this compound can be utilized as a catalyst in organic reactions. Its imidazole ring facilitates catalytic activity, making it suitable for various synthetic applications in organic chemistry .

Synthesis of Novel Materials
The compound can also serve as a building block for synthesizing novel materials with tailored properties. Its unique structure allows chemists to create derivatives that may exhibit desirable characteristics for specific applications, such as improved stability or enhanced reactivity .

Case Studies and Research Findings

Study Objective Findings
Study on Antimicrobial ActivityEvaluate antibacterial propertiesThis compound showed significant inhibition against S. aureus and E. coli strains .
Enzyme Inhibition ResearchInvestigate effects on cancer-related enzymesThe compound exhibited promising inhibition of specific kinases involved in tumor progression .
Pesticide Development StudyTest efficacy as a pesticidePreliminary results indicated effective pest control with minimal environmental impact .

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways . Additionally, the compound can inhibit certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the imidazole ring significantly influence melting points, solubility, and crystallinity. A comparison of related compounds is summarized below:

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight Source
Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate 1: isopropyl; 4: methyl; 5: ethyl ester Not reported ~224.3 (calc.) N/A
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate 1: phenyl; 2: 4-F-phenyl; 4: phenyl 119–120 402.43
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate 2: propyl; 4: hydroxy-isopropyl Not reported 240.3
Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride 4: ethyl ester; 5: amino (as HCl salt) Not reported 191.62

Key Observations :

  • Phenyl substituents (e.g., in compounds) increase molecular weight and melting points due to enhanced π-π stacking .
  • Hydroxy groups (e.g., in ) may reduce melting points compared to non-polar substituents like methyl or isopropyl, as seen in analogous alcohols vs. hydrocarbons.
  • Amino groups () introduce polarity and salt formation, improving aqueous solubility but requiring stabilization as hydrochlorides .

Reactivity and Functional Group Interactions

  • Ester Group Reactivity : The ethyl ester at position 5 in the target compound is a common feature in and derivatives. This group can undergo hydrolysis to carboxylic acids or serve as a precursor for further functionalization (e.g., amidation) .
  • Hydrogen Bonding: Substituents like hydroxy () or amino () groups enable hydrogen bonding, influencing crystal packing and supramolecular assembly (see for graph-set analysis) .

Biological Activity

Ethyl 1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the imidazole family. Its unique structure, characterized by an ethyl ester group at the carboxylic acid position along with isopropyl and methyl substituents, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 1260793-84-7

This compound exhibits a range of biological activities primarily due to its ability to interact with various biological targets:

  • Target Interaction : The imidazole ring allows for versatile interactions with enzymes and receptors, influencing numerous biochemical pathways. This compound may act as an inhibitor or modulator of specific enzymes, potentially impacting metabolic processes.
  • Pharmacokinetics : The polar nature of the imidazole ring suggests improved pharmacokinetic properties, which may enhance absorption and bioavailability. Studies indicate that modifications in the imidazole structure can significantly affect interaction strength and specificity, necessitating further structure-activity relationship analyses .

Biological Activities

Research indicates that imidazole derivatives, including this compound, demonstrate a variety of biological activities:

Synthesis and Evaluation

A study on the synthesis of this compound highlighted its preparation through multi-step organic reactions, emphasizing the importance of substituent positioning for enhancing biological activity. The study reported good yields and purity levels, indicating a reliable synthesis method suitable for further research .

Comparative Analysis with Other Imidazoles

A comparative analysis of this compound with other imidazole derivatives revealed that its unique combination of isopropyl and methyl groups may enhance its biological activity. This structural arrangement could influence its pharmacokinetic properties, making it a candidate for targeted drug design.

Compound NameMolecular FormulaKey Features
Ethyl 5-methyl-1H-imidazole-4-carboxylateC₉H₁₁N₃O₂Methyl group at position 5
Ethyl 1-methyl-1H-imidazole-5-carboxylateC₉H₁₁N₃O₂Methyl substitution at position 1
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylateC₉H₈F₃N₃O₂Trifluoromethyl group enhancing reactivity

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